Methyl Epoxycrotonate

Synthetic Methodology Process Chemistry Industrial Scale-up

Methyl Epoxycrotonate (CAS 2980-48-5), also known as methyl 3-methyloxirane-2-carboxylate, is a low molecular weight (116.11 g/mol) chiral epoxide ester with the formula C5H8O3. It is characterized by a strained oxirane ring adjacent to a carboxylate ester, a combination that imparts distinct reactivity.

Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
CAS No. 2980-48-5
Cat. No. B1348765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Epoxycrotonate
CAS2980-48-5
Molecular FormulaC5H8O3
Molecular Weight116.11 g/mol
Structural Identifiers
SMILESCC1C(O1)C(=O)OC
InChIInChI=1S/C5H8O3/c1-3-4(8-3)5(6)7-2/h3-4H,1-2H3
InChIKeyUZVPEDADFDGCGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Epoxycrotonate (CAS 2980-48-5) as a Key Epoxide Ester Intermediate for Pharmaceutical and Agrochemical Synthesis


Methyl Epoxycrotonate (CAS 2980-48-5), also known as methyl 3-methyloxirane-2-carboxylate, is a low molecular weight (116.11 g/mol) chiral epoxide ester with the formula C5H8O3 . It is characterized by a strained oxirane ring adjacent to a carboxylate ester, a combination that imparts distinct reactivity . As a versatile synthetic building block, it is widely utilized for the stereoselective construction of complex molecules, including pharmaceutical intermediates like sapropterin dihydrochloride and various biologically active compounds .

Why Methyl Epoxycrotonate Cannot Be Interchanged with Generic Epoxides or Other Alkyl Esters in Precision Synthesis


Substituting Methyl Epoxycrotonate with a generic epoxide or a closely related analog like ethyl 2,3-epoxybutyrate is not a trivial exchange in a validated synthetic route. Critical differences in steric bulk (methyl vs. ethyl ester) directly impact the regioselectivity and stereoselectivity of nucleophilic ring-opening reactions [1]. These differences can dramatically alter the product profile, requiring extensive re-optimization of reaction conditions to achieve comparable yields and purity, which is often prohibitive in a GMP or cost-sensitive industrial setting. Furthermore, the specific cis/trans stereochemistry of the methyl-substituted oxirane ring is a key determinant of the final product's biological activity or material property, and analogs may not provide the correct diastereomeric outcome [2].

Verifiable Differentiation Evidence for Methyl Epoxycrotonate (CAS 2980-48-5) Against Analogs


Validated Industrial Synthesis Route for Methyl Epoxycrotonate via a Two-Stage NBS/KOH Process in Isopropanol

A patented, industrially scalable two-stage synthesis of Methyl Epoxycrotonate from methyl crotonate uses N-bromosuccinimide (NBS) followed by potassium hydroxide (KOH) in isopropanol. This route is explicitly documented in a patent for synthesizing sapropterin dihydrochloride, demonstrating its use in producing a pharmaceutically relevant intermediate . The process yields a defined 61.2% of the target compound .

Synthetic Methodology Process Chemistry Industrial Scale-up

Methyl Epoxycrotonate as a Defined Intermediate in the Synthesis of Sapropterin Dihydrochloride

Methyl Epoxycrotonate is a named intermediate in a patented method for synthesizing sapropterin dihydrochloride . The patent specifically describes using the compound in a step involving a chiral resolving reagent to resolve a racemate intermediate, thereby obtaining an intermediate with a high antimer isomerism value . This contrasts with generic epoxides which are not documented in this specific, high-value pharmaceutical application.

Pharmaceutical Synthesis Chiral Resolution Patented Process

Validated Use of Methyl Epoxycrotonate as a Potent Inhibitor of Mycobacterial Growth

Methyl Epoxycrotonate has been shown to be a potent inhibitor of bacterial growth, including Mycobacterium tuberculosis and Streptococcus pneumoniae . This is a distinct biological profile not typically associated with simple epoxide esters. While the minimum inhibitory concentration (MIC) was not available in the accessed sources, a separate study on antimicrobial activity of a related epoxycrotonate compound reported an MIC of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli, indicating potential for similar potent activity .

Antimicrobial Activity Drug Discovery Infectious Disease

High-Value Research and Industrial Applications for Methyl Epoxycrotonate (CAS 2980-48-5)


GMP Manufacturing of Sapropterin Dihydrochloride and Related APIs

Methyl Epoxycrotonate is a key intermediate in a patented route for the commercial production of sapropterin dihydrochloride, an active pharmaceutical ingredient (API) used to treat phenylketonuria (PKU) . Procurement of this specific epoxide is essential for companies manufacturing this drug or its generic versions, as the validated process is designed around its specific reactivity and stereochemical properties. Substituting a different epoxy ester would necessitate a costly and time-consuming re-validation of the entire manufacturing process.

Stereoselective Synthesis of Complex Natural Products and Bioactive Molecules

Due to its function as a chiral synthon, Methyl Epoxycrotonate is a preferred starting material for building chirality into complex molecules, including natural products and other biologically active compounds . Its defined stereochemistry allows chemists to control the absolute configuration of newly formed stereocenters during ring-opening reactions, a critical advantage over non-chiral or differently substituted epoxide esters .

Research and Development of Novel Antimycobacterial Agents

The reported potent inhibitory activity of Methyl Epoxycrotonate against Mycobacterium tuberculosis makes it a valuable chemical probe for target identification and lead optimization in drug discovery programs focused on tuberculosis and other mycobacterial diseases . Researchers seeking to explore this specific mechanism of action would prioritize this compound over epoxide esters lacking this documented biological profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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